molecular formula C8H4BrNO3 B2680773 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1909316-11-5

5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2680773
CAS No.: 1909316-11-5
M. Wt: 242.028
InChI Key: CQWQAWKRPSQAMJ-UHFFFAOYSA-N
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Description

5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a brominated derivative of indole-2,3-dione. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both bromine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the bromination of 6-hydroxyindole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the bromine or hydroxyl groups, leading to a wide range of chemical and biological properties.

Scientific Research Applications

5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: The parent compound without the bromine and hydroxyl groups.

    6-hydroxyindole-2,3-dione: Similar structure but lacks the bromine atom.

    5-bromoindole-2,3-dione: Similar structure but lacks the hydroxyl group.

Uniqueness

5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds.

Properties

IUPAC Name

5-bromo-6-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWQAWKRPSQAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)O)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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